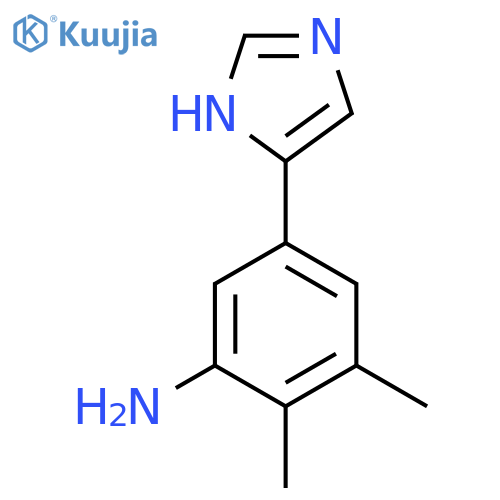Cas no 2138523-57-4 (5-(1H-imidazol-4-yl)-2,3-dimethylaniline)

2138523-57-4 structure
商品名:5-(1H-imidazol-4-yl)-2,3-dimethylaniline
5-(1H-imidazol-4-yl)-2,3-dimethylaniline 化学的及び物理的性質
名前と識別子
-
- 5-(1H-imidazol-4-yl)-2,3-dimethylaniline
- 2138523-57-4
- EN300-1142519
-
- インチ: 1S/C11H13N3/c1-7-3-9(4-10(12)8(7)2)11-5-13-6-14-11/h3-6H,12H2,1-2H3,(H,13,14)
- InChIKey: NTWIZPWPOAZQNE-UHFFFAOYSA-N
- ほほえんだ: N1C=NC=C1C1C=C(C(C)=C(C)C=1)N
計算された属性
- せいみつぶんしりょう: 187.110947427g/mol
- どういたいしつりょう: 187.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 54.7Ų
5-(1H-imidazol-4-yl)-2,3-dimethylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142519-0.1g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
| Enamine | EN300-1142519-0.25g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1142519-0.05g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
| Enamine | EN300-1142519-1g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1142519-10g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 10g |
$3191.0 | 2023-10-26 | |
| Enamine | EN300-1142519-0.5g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-1142519-1.0g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1142519-2.5g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
| Enamine | EN300-1142519-5g |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline |
2138523-57-4 | 95% | 5g |
$2152.0 | 2023-10-26 |
5-(1H-imidazol-4-yl)-2,3-dimethylaniline 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
2138523-57-4 (5-(1H-imidazol-4-yl)-2,3-dimethylaniline) 関連製品
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
